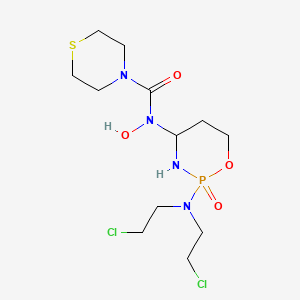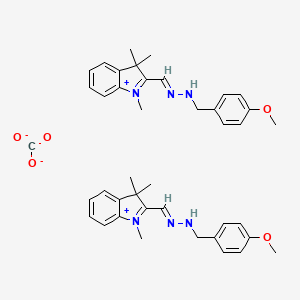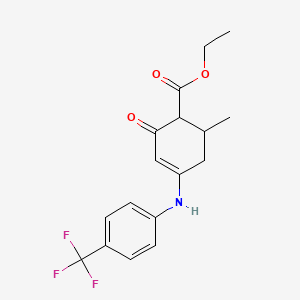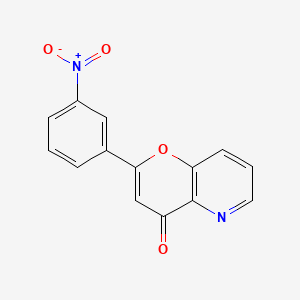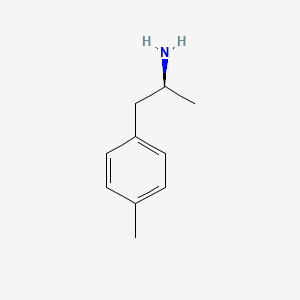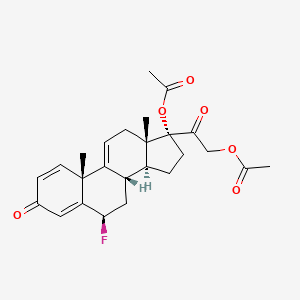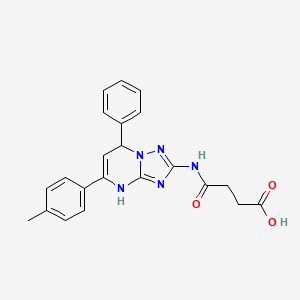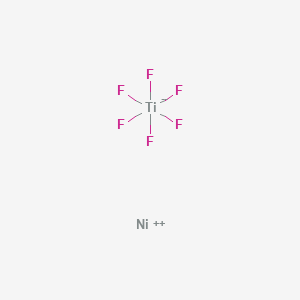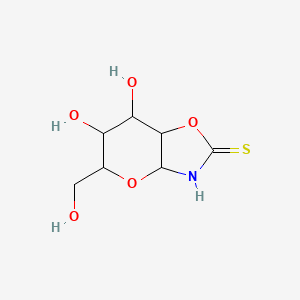
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate is a complex organic compound that belongs to the class of adipate esters. This compound is characterized by its multiple ether and ester linkages, which contribute to its unique chemical properties. It is primarily used in various industrial applications due to its flexibility, stability, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate typically involves a multi-step process:
Preparation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-hydroxypropyl ether and 2-((1-oxoallyl)oxy)propyl ether through etherification and esterification reactions.
Formation of the Adipate Ester: The intermediate compounds are then reacted with adipic acid under controlled conditions to form the final product. This step often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ether and ester linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are common reagents.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to lipid metabolism and polymerization processes.
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer.
Bis(2-ethylhexyl) phthalate: A phthalate ester with similar applications but different chemical structure.
Uniqueness
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate is unique due to its multiple ether and ester linkages, which provide enhanced flexibility and reactivity compared to other adipate esters. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
94160-30-2 |
|---|---|
Molecular Formula |
C36H62O16 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
bis[1-[2-(2-hydroxypropoxy)-3-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl] hexanedioate |
InChI |
InChI=1S/C36H62O16/c1-9-33(39)49-27(5)17-43-21-31(47-15-25(3)37)23-45-19-29(7)51-35(41)13-11-12-14-36(42)52-30(8)20-46-24-32(48-16-26(4)38)22-44-18-28(6)50-34(40)10-2/h9-10,25-32,37-38H,1-2,11-24H2,3-8H3 |
InChI Key |
RGMLHWJRULZURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(COCC(C)OC(=O)CCCCC(=O)OC(C)COCC(COCC(C)OC(=O)C=C)OCC(C)O)COCC(C)OC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


